Tributyl 2-ethoxypropane-1,2,3-tricarboxylate

Catalog No.
S13034461
CAS No.
145441-21-0
M.F
C20H36O7
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate

CAS Number

145441-21-0

Product Name

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate

IUPAC Name

tributyl 2-ethoxypropane-1,2,3-tricarboxylate

Molecular Formula

C20H36O7

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H36O7/c1-5-9-12-24-17(21)15-20(27-8-4,19(23)26-14-11-7-3)16-18(22)25-13-10-6-2/h5-16H2,1-4H3

InChI Key

XCGUATDSCRFVNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OCC

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C20H36O7\text{C}_{20}\text{H}_{36}\text{O}_{7} and a molecular weight of approximately 388.496 g/mol. This compound is categorized as an ester derived from propane-1,2,3-tricarboxylic acid, specifically featuring tributyl and ethoxy substituents. Its structure includes three carboxylate groups which contribute to its reactivity and potential applications in various fields including pharmaceuticals and materials science .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, tributyl 2-ethoxypropane-1,2,3-tricarboxylate can hydrolyze to yield propane-1,2,3-tricarboxylic acid and tributyl alcohol.
  • Transesterification: The ester can react with alcohols to form new esters and release tributyl alcohol.
  • Decarboxylation: Under specific conditions, the compound may lose carbon dioxide from one of its carboxyl groups, resulting in a less complex structure.

These reactions are significant for its potential use in synthetic organic chemistry and industrial applications.

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can be synthesized through several methods:

  • Esterification: The reaction of propane-1,2,3-tricarboxylic acid with butanol in the presence of an acid catalyst can yield tributyl 2-ethoxypropane-1,2,3-tricarboxylate.
  • Transesterification: Starting from other esters such as triethyl 2-ethoxypropane-1,2,3-tricarboxylate and reacting it with butanol under basic conditions.

These methods highlight the versatility in synthesizing this compound for various applications.

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate has potential applications in:

  • Plasticizers: Due to its ester nature and flexibility.
  • Pharmaceuticals: As a possible intermediate in drug synthesis or as a component in drug formulation due to its solubility properties.
  • Agricultural Chemicals: It may serve as a carrier or solvent for active ingredients in agrochemicals.

The unique structure allows it to be tailored for specific applications depending on the desired properties.

Similar compounds include:

Compound NameMolecular FormulaUnique Features
Triethyl 2-ethoxypropane-1,2,3-tricarboxylateC₁₈H₃₄O₇Smaller alkyl groups; used in similar applications
Tributyl citrateC₁₈H₃₄O₇Commonly used as a plasticizer; different backbone
Triethyl methanetricarboxylateC₁₇H₂₈O₇Used as an intermediate; different functional groups

Uniqueness

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is unique due to its specific combination of three carboxylic acid groups with a long hydrocarbon chain provided by the tributyl group. This structure may offer enhanced solubility and compatibility with various organic solvents compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

388.24610348 g/mol

Monoisotopic Mass

388.24610348 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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